molecular formula C6H7N3O3 B13662417 (4-Amino-5-nitropyridin-3-yl)methanol

(4-Amino-5-nitropyridin-3-yl)methanol

Cat. No.: B13662417
M. Wt: 169.14 g/mol
InChI Key: OLXYWYKKEDBEFY-UHFFFAOYSA-N
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Description

(4-Amino-5-nitropyridin-3-yl)methanol is an organic compound with the molecular formula C6H7N3O3 It is a derivative of pyridine, characterized by the presence of amino and nitro groups on the pyridine ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-nitropyridin-3-yl)methanol typically involves the nitration of 4-aminopyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-aminopyridine with nitric acid to form 4-amino-3-nitropyridine. This intermediate is then subjected to a reduction reaction to introduce the hydroxymethyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-nitropyridin-3-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamino derivative.

    Substitution: The amino and nitro groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 4-amino-5-nitropyridine-3-carboxylic acid.

    Reduction: Formation of 4,5-diaminopyridin-3-ylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-5-nitropyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Amino-5-nitropyridin-3-yl)methanol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of both amino and nitro groups allows the compound to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.

    4-Amino-5-nitropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    4,5-Diaminopyridin-3-ylmethanol: Similar structure but with an additional amino group instead of a nitro group.

Uniqueness

(4-Amino-5-nitropyridin-3-yl)methanol is unique due to the combination of functional groups present on the pyridine ring

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

(4-amino-5-nitropyridin-3-yl)methanol

InChI

InChI=1S/C6H7N3O3/c7-6-4(3-10)1-8-2-5(6)9(11)12/h1-2,10H,3H2,(H2,7,8)

InChI Key

OLXYWYKKEDBEFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])N)CO

Origin of Product

United States

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